2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that contains both thiazole and quinoxaline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one typically involves the condensation of a thiazole derivative with a quinoxaline aldehyde. Common reagents used in this synthesis include:
- Thiazole derivatives
- Quinoxaline aldehydes
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
- Use of high-purity starting materials
- Controlled reaction temperatures and times
- Efficient purification techniques such as recrystallization or chromatography
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution conditions: Acidic or basic conditions, depending on the substituent
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions may introduce various functional groups onto the thiazole or quinoxaline rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(quinoxalin-6-ylmethylene)thiazole
- 2-Amino-5-(quinoxalin-6-ylmethylene)oxazole
- 2-Amino-5-(quinoxalin-6-ylmethylene)imidazole
Uniqueness
2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one is unique due to the specific combination of thiazole and quinoxaline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H8N4OS |
---|---|
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
(5E)-2-amino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H8N4OS/c13-12-16-11(17)10(18-12)6-7-1-2-8-9(5-7)15-4-3-14-8/h1-6H,(H2,13,16,17)/b10-6+ |
InChI-Schlüssel |
NPEGASUEJJHVNU-UXBLZVDNSA-N |
Isomerische SMILES |
C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)N=C(S3)N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)N=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.